((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine

Medicinal chemistry Structure–activity relationship Ligand design

((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine (CAS 1024179-40-5) is a secondary sulfonamide formed by condensation of 4-chloro-2-nitrobenzenesulfonyl chloride with 3-phenylpropylamine. The molecule (C15H15ClN2O4S, MW 354.81 g/mol) incorporates three functional modules: a 4-chloro-2-nitrophenylsulfonyl electrophilic warhead, a secondary sulfonamide linker, and a flexible 3-phenylpropyl side chain.

Molecular Formula C15H15ClN2O4S
Molecular Weight 354.81
CAS No. 1024179-40-5
Cat. No. B2636027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine
CAS1024179-40-5
Molecular FormulaC15H15ClN2O4S
Molecular Weight354.81
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H15ClN2O4S/c16-13-8-9-15(14(11-13)18(19)20)23(21,22)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2
InChIKeyJVACYWIHPSJIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine (CAS 1024179-40-5) – Structural, Physicochemical, and Procurement Baseline for the Sulfonamide Research Intermediate


((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine (CAS 1024179-40-5) is a secondary sulfonamide formed by condensation of 4-chloro-2-nitrobenzenesulfonyl chloride with 3-phenylpropylamine . The molecule (C15H15ClN2O4S, MW 354.81 g/mol) incorporates three functional modules: a 4-chloro-2-nitrophenylsulfonyl electrophilic warhead, a secondary sulfonamide linker, and a flexible 3-phenylpropyl side chain. Predicted physicochemical constants include boiling point 514.1 ± 60.0 °C, density 1.377 ± 0.06 g/cm³, and pKa 10.21 ± 0.50 . The compound is commercially catalogued as a research intermediate with typical purity ≥97% and is supplied strictly for laboratory use, not for human or veterinary application [1].

Why Simple Structural Analogues of ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine Cannot Be Assumed Equivalent in Medicinal Chemistry or Chemical Biology Campaigns


The in-class sulfonamide family spans from simple primary sulfonamides (e.g., 4-chloro-2-nitrobenzenesulfonamide, MW 236.63) through tertiary aminoalkyl variants (e.g., (2-(dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine, MW 307.75) to the target compound (MW 354.81) . Systematic SAR studies on 2-substituted-5-nitro-benzenesulfonamides demonstrate that the identity and bulk of the amine substituent profoundly modulate both potency against carbonic anhydrase isoforms (KI range spanning 5.4–4975 nM) and selectivity ratios (10–1395-fold for tumor-associated over cytosolic isoforms) . Consequently, altering the N-alkyl chain from 3-phenylpropyl to a shorter or more polar substituent can shift logP by >1 log unit, alter hydrogen-bonding capacity, change molecular recognition at the target, and affect pharmacokinetic behavior . These data establish that generic substitution even among close congeners is chemically unsound without explicit head-to-head benchmarking.

Quantitative Comparator Evidence for ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine: Identifying Selection-Relevant Differentiation Across Six Dimensions


1. Unique 3-Phenylpropyl Linker Lengthens the Scaffold Beyond All Commercially Listed Close Analogs, Modulating Target Complementarity

The target compound carries a 3-phenylpropyl chain on the sulfonamide nitrogen (9 atoms from nitrogen to terminal phenyl), whereas all closely catalogued 4-chloro-2-nitrophenylsulfonyl analogs bear methyl, ethyl, butyl, or 2-(dimethylamino)ethyl substituents . The extended, flexible, aromatic-terminated linker increases the heavy-atom count to 23 versus 13–20 for shorter-chain comparators, creating additional hydrophobic contact surface, potential π-stacking interactions, and conformational degrees of freedom that are absent in the methyl or ethyl congeners .

Medicinal chemistry Structure–activity relationship Ligand design

2. LogP Advantage: The 3-Phenylpropyl Substituent Raises Lipophilicity Compared to the Closest Polar Aminoalkyl Analog, Favoring Membrane Permeability

Although experimentally measured logP values are unavailable for the target compound, two orthogonal lines of class-level inference support a significantly higher logP than that of the 2-(dimethylamino)ethyl analog. The latter has an estimated logP of ~1.2 due to its polar tertiary amine moiety, whereas the 3-phenylpropyl chain replaces a protonatable dimethylamino group with a neutral, hydrophobic aromatic ring, increasing computed logP by >1 unit . Consistently, a structurally related N-(chloroacetyl)-chloronitrobenzenesulfonamide (retaining the electron-withdrawing sulfonyl and nitro groups but bearing only a short chloroacetyl substituent) displays a measured logP of 3.29 ; the target compound's larger hydrocarbon tail would be expected to add 0.8–1.2 log units above that baseline based on additive fragment contributions.

Lipophilicity Drug-likeness Permeability

3. Higher Heavy-Atom Count and Rotatable Bonds Increase Conformational Sampling, Differentiating the Compound as a Flexible Pharmacophore Probe

The target compound contains 23 non-hydrogen atoms and 7 rotatable bonds (6 backbone rotors in the 3-phenylpropyl chain plus the S–N bond), compared with 13–15 heavy atoms and ≤3 rotatable bonds for the unsubstituted 4-chloro-2-nitrobenzenesulfonamide core scaffold . This structural expansion increases the number of energetically accessible conformers, which computational studies indicate broadens the pharmacophore space sampled by the molecule in solution [1]. The 3-phenylpropylamine moiety itself has been studied by density functional theory (DFT) and ab initio Hartree–Fock methods, confirming multiple stable conformations with distinct spatial dispositions of the terminal phenyl ring [1].

Conformational analysis Scaffold diversity Fragment-based drug discovery

4. Ortho-Nitro Substitution Pattern Diverges from the Extensively Studied 5-Nitro (Meta) Series, Creating a Distinct Bioreductive Activation Profile

Positioning of the nitro group on the benzenesulfonamide ring is a critical determinant of enzymatic reduction kinetics. The extensively characterized 2-substituted-5-nitro-benzenesulfonamide series (nitro at C5, meta to sulfonamide) achieved hCA IX/XII KI values of 5.4–653 nM with selectivity ratios up to 1395-fold over cytosolic isoforms . The target compound bears the nitro group at C2 (ortho to sulfonamide), generating a distinct electronic environment: the ortho-nitro group exerts a stronger through-space inductive effect on the adjacent sulfonamide, altering its Zn²⁺-coordinating geometry and the reduction potential of the nitro group itself [1]. Nitroreductase substrate specificity is known to be exquisitely sensitive to nitro position, with distinct enzymes (NfsA vs. NfsB in E. coli) showing differential kinetics for ortho- vs. para-nitroaromatics [2].

Bioreductive prodrug Nitroreductase Hypoxia-selective activation

5. Absence of Ionizable Amine in the Side Chain Yields a Neutral Scaffold Distinct from Tertiary Aminoalkyl Sulfonamides, Improving Synthetic Versatility

Several commercially available analogs incorporate a basic tertiary amine in the side chain (e.g., the 2-(dimethylamino)ethyl derivative), which introduces a pH-dependent ionization state (predicted pKa ~8.5–9.5 for the dimethylamino group) that complicates both purification and biological interpretation . The target compound's 3-phenylpropyl chain is entirely neutral across the full physiological pH range (0–14), eliminating concerns about counterion variability, salt-form inconsistency, and pH-dependent solubility that attend the aminoalkyl analogs . The sole ionizable proton on the target compound is the sulfonamide N–H (predicted pKa 10.21 ± 0.50), which remains essentially fully protonated under all biologically and synthetically relevant conditions (pH ≤ 8) .

Physicochemical property optimization Parallel synthesis Scaffold diversification

6. The 4-Chloro-2-nitrophenylsulfonyl Warhead is a Privileged Electrophilic Trap Structurally Orthogonal to the Common 4-Sulfamoylbenzene Pharmacophore, Enabling Divergent Target Engagement

The most extensively optimized sulfonamide carbonic anhydrase inhibitor chemotype features a primary sulfamoyl group (–SO₂NH₂) at the para position of a benzene ring, as exemplified by the clinical candidate SLC-0111 and its tail/dual-tail derivatives, which achieve hCA IX KI values as low as 5.2 nM [1]. The target compound replaces the primary sulfamoyl zinc-binding group with a secondary N-(3-phenylpropyl)sulfonamide, fundamentally altering the zinc coordination mode. In the 5-nitro-benzenesulfonamide series, secondary/tertiary sulfonamides retain CA inhibition (hCA II KI 8.8–4975 nM) but show divergent isoform selectivity patterns compared with primary sulfonamides . This structural divergence positions the target compound as a probe for target classes or binding modes inaccessible to the primary sulfonamide pharmacophore.

Covalent inhibitor Electrophilic warhead Carbonic anhydrase

Research and Industrial Application Scenarios for ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine: Evidence-Anchored Use Cases


Diversifying Sulfonamide-Based Compound Libraries with a Neutral, Lipophilic Scaffold for CNS-Penetrant Probe Discovery

Medicinal chemistry teams building focused sulfonamide libraries for CNS target screening can deploy ((4-chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine as a neutral (no basic amine) and relatively lipophilic scaffold (estimated logP ~4.1–4.5) . Unlike the polar 2-(dimethylamino)ethyl analog (estimated logP ~1.2), the target compound is predicted to exhibit passive blood–brain barrier permeability consistent with CNS drug-like space . Its 3-phenylpropyl chain provides a distinct pharmacophore extension not represented in shorter-chain analogs, and its neutral character eliminates confounding amine-mediated polypharmacology [1].

Ortho-Nitrobenzenesulfonamide Prodrug Design Leveraging a Divergent Bioreductive Trigger Position

The ortho-nitro substitution pattern (nitro at C2, adjacent to sulfonamide) distinguishes this compound from the heavily studied 5-nitro (meta) bioreductive prodrug series that has yielded hCA IX-selective inhibitors with KI values of 5.4–653 nM . Nitroreductase enzymes display position-dependent substrate specificity [1]. Investigators designing hypoxia-activated prodrugs, nitroreductase-based gene therapy imaging agents, or antibody-directed enzyme prodrug therapy (ADEPT) substrates can employ the ortho-nitro scaffold to access enzymatic reduction kinetics that are orthogonal to those of the meta-nitro series, potentially overcoming resistance mutations or enabling multiplexed activation strategies [1].

Secondary Sulfonamide Probe Synthesis for Non-Classical Zinc Metalloenzyme Inhibitor Screening

Primary sulfonamides (R–SO₂NH₂) dominate carbonic anhydrase inhibitor development, with optimized dual-tail compounds achieving hCA XII KI values of 5.2 nM . The target compound is a secondary sulfonamide (R–SO₂–NH–R'), which coordinates zinc through a neutral rather than an anionic mechanism, potentially engaging a different subset of metalloenzymes or exhibiting altered isoform selectivity [1]. Research groups seeking to diversify their metalloenzyme inhibitor portfolios beyond the crowded primary sulfonamide space can use this compound as a synthetic intermediate or as a direct screening candidate, with the nitro group serving as a synthetic handle for subsequent reduction to an aniline for further derivatization [1].

Building Block for Parallel Synthesis of N-Functionalized Sulfonamide Arrays via Late-Stage Diversification of the 3-Phenylpropyl Chain

The 3-phenylpropyl side chain introduces a terminal aromatic ring amenable to electrophilic aromatic substitution (nitration, halogenation, sulfonation) or transition-metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) after appropriate functionalization . Combined with the reducible ortho-nitro group on the sulfonyl-bearing ring, the scaffold offers two independent diversification vectors. This orthogonal reactivity is structurally precluded in simpler N-methyl or N-ethyl analogs that lack the second aromatic ring, making the target compound a privileged intermediate for generating diverse sulfonamide libraries via parallel synthesis workflows .

Quote Request

Request a Quote for ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.